molecular formula C16H18N2O6 B2542024 3-((1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034391-59-6

3-((1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No.: B2542024
CAS No.: 2034391-59-6
M. Wt: 334.328
InChI Key: MBYVARTXPQEANL-UHFFFAOYSA-N
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Description

3-((1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a synthetic chemical compound featuring an oxazolidine-2,4-dione core, a scaffold recognized in medicinal chemistry for its versatile applications. The 2,4-oxazolidinedione structure is a known pharmacophore, serving as the core structure for various therapeutic agents and representing a valuable building block in organic synthesis . This particular derivative is engineered with a complex side chain incorporating an azetidine ring and a 2-methoxyphenoxy acetyl group, which may influence its physicochemical properties, binding affinity, and metabolic stability. Such structural features make it a compound of significant interest for research and development in early-stage discovery programs. Researchers can explore this molecule as a key intermediate for synthesizing more complex structures or as a candidate for phenotypic screening. The oxazolidinone scaffold's ability to act as a bioisostere for carbamates and other groups further enhances its utility in molecular design . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-[[1-[2-(2-methoxyphenoxy)acetyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6/c1-22-12-4-2-3-5-13(12)23-9-14(19)17-6-11(7-17)8-18-15(20)10-24-16(18)21/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYVARTXPQEANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CC(C2)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Urea-α-Hydroxy Ester Condensation

This classical approach involves condensing urea with α-hydroxy acid esters in the presence of sodium ethoxide. For example, ethyl glycolate reacts with urea under alkaline conditions to form oxazolidine-2,4-dione. The reaction proceeds via nucleophilic attack of the urea nitrogen on the ester carbonyl, followed by cyclization and elimination of ethanol. Yields typically range from 60–75%, though steric hindrance from bulky substituents reduces efficiency.

Phosphorus-Mediated Carboxylative Condensation

A modern method employs a tandem phosphorus-mediated carboxylative condensation using atmospheric CO₂. Primary amines react with α-ketoesters under mild, transition-metal-free conditions to form oxazolidine-2,4-diones. This route is advantageous for its environmental sustainability and operational simplicity, achieving yields up to 85%.

Aromatic Carbonic Acid Ester Cyclization

Substituted amides react with aromatic carbonic acid esters (e.g., diphenyl carbonate) at 120–170°C to yield oxazolidine-2,4-diones. Catalysts like sodium phenolate enhance reaction rates, and the process is scalable for industrial applications.

Azetidine Ring Formation

The azetidine (4-membered nitrogen heterocycle) is synthesized via two primary routes:

γ-Chloroamine Cyclization

γ-Chloroamines undergo base-mediated intramolecular cyclization to form azetidines. For example, treatment of 3-chloropropylamine derivatives with potassium carbonate in DMF generates the azetidine ring. This method requires careful control of steric and electronic effects to prevent ring-opening.

[2+2] Cycloaddition

Photochemical [2+2] cycloaddition between imines and alkenes offers a stereoselective pathway to azetidines. However, low yields (~40%) and specialized equipment limit its utility.

Functionalization of the Azetidine Moiety

Acylation with 2-(2-Methoxyphenoxy)acetyl Chloride

The azetidine nitrogen is acylated using 2-(2-methoxyphenoxy)acetyl chloride in dichloromethane with triethylamine as a base. This step introduces the aromatic side chain, critical for biological activity. Reaction conditions (0–5°C, 4–6 hours) prevent epimerization, yielding 70–80% of the acylated product.

Methylation of the Azetidine Nitrogen

In some protocols, the azetidine nitrogen is protected with a Boc group prior to acylation. Deprotection with trifluoroacetic acid followed by reductive methylation (formaldehyde/NaBH₃CN) introduces the methyl group.

Coupling of Oxazolidine-2,4-dione and Azetidine Intermediates

Nucleophilic Substitution

The oxazolidine-2,4-dione core is functionalized at the 3-position with a bromomethyl group via reaction with N-bromosuccinimide (NBS). Subsequent reaction with the azetidine amine in acetonitrile (K₂CO₃, 60°C) forms the C–N bond, achieving 65–75% yields.

Mitsunobu Reaction

A Mitsunobu coupling links the hydroxyl group of a desmethyl oxazolidine-dione derivative to the azetidine’s methylene group. DIAD and PPh₃ facilitate this reaction, though yields are moderate (50–60%) due to competing side reactions.

Comparative Analysis of Synthetic Routes

Method Yield (%) Conditions Scalability Environmental Impact
Urea condensation 60–75 High temperature, alkaline Moderate High solvent waste
Phosphorus-mediated 80–85 Mild, CO₂ utilization High Low
Carbonic ester route 70–80 High temperature, catalytic Industrial Moderate
Mitsunobu coupling 50–60 Room temperature, toxic reagents Low High

Chemical Reactions Analysis

Types of Reactions

3-((1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-((1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The compound shares key motifs with other 2,4-dione derivatives, including thiazolidine-2,4-diones, imidazolidine-2,4-diones, and oxazolone carboxamides. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Class/Example Core Structure Key Substituents Melting Point (°C) Yield (%) Biological Activity (if reported) Evidence ID
Target Compound Oxazolidine-2,4-dione Azetidin-3-ylmethyl, 2-(2-methoxyphenoxy)acetyl Not reported Not reported Not explicitly stated -
Thiazolidine-2,4-dione (5g) Thiazolidine-2,4-dione Coumarinylmethyl, 4-methoxyphenyl 172–175 24% Not reported [1]
Oxazolone carboxamide (10g) Oxazolone 2-(2-Methoxyphenyl)-2-oxo-ethyl Not reported ~70% (crude) Not reported [5]
Imidazolidine-2,4-dione (C8) Imidazolidine-2,4-dione Diphenyl, 2-(2,6-dimethylphenoxy)acetyl 241–243 68% CNS activity (docking studies) [8]
Thiazolidinone derivative Thiazolidin-2,4-dione 4-Benzyloxy-3-methoxyphenyl 277–280 73% Dual enzymatic inhibition [6]
Key Observations:

Core Heterocycle : The oxazolidine-2,4-dione core in the target compound distinguishes it from thiazolidine and imidazolidine analogs, which may alter electronic properties and bioavailability.

Synthetic Yields : Thiazolidine-2,4-dione derivatives (e.g., 5n in ) exhibit moderate yields (24–73%), while imidazolidine-2,4-diones (e.g., C8–C10 in ) achieve higher yields (53–69%) due to optimized protocols .

Spectroscopic and Analytical Data

  • Spectroscopic Confirmation : Like analogs in and , the target compound’s structure would require validation via $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, and LC-MS to confirm regiochemistry and purity .
  • Thermal Stability : Thiazolidine-2,4-diones () exhibit melting points >170°C, whereas imidazolidine-2,4-diones () melt at higher temperatures (241–257°C), reflecting increased rigidity from diphenyl groups .

Biological Activity

The compound 3-((1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on available research.

Chemical Structure

The structure of the compound can be broken down as follows:

  • Azetidine Ring : A four-membered cyclic amine that contributes to the compound's biological properties.
  • Oxazolidine Dione : A five-membered ring containing two carbonyl groups, which may enhance its reactivity and interaction with biological targets.
  • Methoxyphenoxyacetyl Group : This moiety is believed to play a crucial role in the compound's pharmacological profile by influencing lipophilicity and receptor interactions.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
  • Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways that affect cell proliferation and apoptosis.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential antimicrobial properties.

Antimicrobial Activity

Research indicates that derivatives of oxazolidine compounds exhibit significant antimicrobial activity. For instance:

  • Studies have shown that related compounds demonstrate efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
  • The presence of the methoxyphenoxy group enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and bioavailability.

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound:

  • Compounds with similar structures were tested on various cell lines (e.g., L929 fibroblasts), showing varying degrees of cytotoxic effects .
  • It is essential to determine the concentration at which the compound exhibits cytotoxic effects while maintaining efficacy against pathogens.

Research Findings

A summary of key findings from recent studies is presented in the following table:

Study ReferenceBiological ActivityKey Findings
AntimicrobialSignificant activity against Gram-positive bacteria
CytotoxicityVaried effects; some derivatives showed increased cell viability at lower concentrations
Enzyme InteractionPotential inhibition of specific metabolic enzymes

Case Studies

Several case studies highlight the relevance of this compound in drug discovery:

  • Case Study on Antibacterial Properties : A study demonstrated that oxazolidine derivatives significantly inhibited bacterial growth in vitro, particularly against resistant strains .
  • Cytotoxicity Evaluation : In a comparative study, compounds were tested for cytotoxic effects on cancer cell lines, revealing that some derivatives had selective toxicity towards tumor cells while sparing normal cells .

Q & A

Q. What are the recommended safety protocols for handling 3-((1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione in laboratory settings?

Methodological Answer:

  • Ventilation & PPE : Use fume hoods for synthesis or handling. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Spill Management : Absorb small spills with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste. For large spills, evacuate and use acid-neutralizing agents .
  • Storage : Store in sealed containers under inert gas (e.g., nitrogen) at 2–8°C, away from oxidizers and moisture. Conduct regular container integrity checks .

Q. What synthetic strategies are effective for preparing oxazolidine-2,4-dione derivatives?

Methodological Answer:

  • Condensation Reactions : React thiosemicarbazides with chloroacetic acid and sodium acetate in DMF/acetic acid under reflux (2–4 h), followed by recrystallization (e.g., DMF/ethanol mixtures). Adjust stoichiometry of oxo-compounds (0.03 mol) to optimize yield .
  • Electrophilic Substitution : Use phenylisothiocyanate with 3-oxo-propionitriles, followed by chloroacetyl chloride under basic conditions to form thiazolidinone intermediates .

Q. How can structural characterization be performed for this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve the solid-state structure to confirm stereochemistry and hydrogen-bonding networks. Compare with DFT-optimized gas-phase structures to assess conformational flexibility .
  • Spectroscopic Techniques : Use 1H^{1}\text{H}/13C^{13}\text{C} NMR to verify substituent positions and LC-MS\text{LC-MS} (ESI+) for molecular weight validation. Match experimental IR spectra with computational vibrational modes .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical structural data?

Methodological Answer:

  • Parameter Optimization : Use B3LYP/6-311+G(d,p) basis sets to calculate bond lengths, angles, and torsion angles. Compare with XRD data to identify steric or electronic distortions (e.g., oxazolidinone ring puckering) .
  • Energy Profiling : Perform conformational scans to identify low-energy configurations. Overlay DFT-optimized structures with crystallographic data to validate intramolecular interactions (e.g., van der Waals contacts) .

Q. What strategies mitigate side reactions during functionalization of the azetidine ring?

Methodological Answer:

  • Protection/Deprotection : Temporarily block the azetidine nitrogen with tert-butoxycarbonyl (Boc) groups before acetylating the 2-methoxyphenoxy moiety. Use TFA/CH2_2Cl2_2 (1:4) for Boc removal .
  • Reaction Monitoring : Employ TLC\text{TLC} (silica, ethyl acetate/hexane) or LC-MS\text{LC-MS} to track intermediates. Quench aliquots at intervals to identify side products (e.g., over-oxidation) .

Q. How should researchers address contradictory bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Control Experiments : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out solvent or temperature artifacts. Use positive controls (e.g., known kinase inhibitors) to validate assay sensitivity .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (50 ns trajectories) to assess if conformational changes in the oxazolidine-dione ring reduce affinity. Cross-validate with SPR binding kinetics .

Q. What methodologies optimize reaction yields in heterogeneous catalytic systems?

Methodological Answer:

  • Catalyst Screening : Test Pd/C, Ni-Al hydrotalcites, or enzyme-based catalysts (e.g., lipases) for acetylation steps. Use DoE (Design of Experiments) to vary temperature (40–100°C), pressure (1–5 atm), and solvent polarity .
  • In Situ Analysis : Apply FTIR or Raman spectroscopy to monitor reaction progress and detect catalyst deactivation (e.g., coke formation) .

Methodological Notes for Data Interpretation

  • Crystallographic Data : Always refine XRD structures with SHELXL and validate using R-factor convergence (<5%). Discrepancies in torsional angles >10° warrant re-evaluation of crystallization conditions .
  • Computational-Experimental Alignment : Use RMSD (root-mean-square deviation) thresholds of <0.5 Å for heavy atoms to confirm DFT model reliability .

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